2-azido-6-chloroquinoxaline
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Overview
Description
2-Azido-6-chloroquinoxaline is a nitrogen-containing heterocyclic compound with a fused benzene and pyrazine ring structure.
Preparation Methods
The synthesis of 2-azido-6-chloroquinoxaline typically involves the azidation of 6-chloroquinoxaline. One common method includes the reaction of 6-chloroquinoxaline with sodium azide in the presence of a suitable solvent, such as dimethylformamide, under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
2-Azido-6-chloroquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through cycloaddition reactions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.
Scientific Research Applications
2-Azido-6-chloroquinoxaline has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various biologically active molecules, including potential anticancer and antimicrobial agents.
Materials Science: The compound’s azido group makes it useful in the development of advanced materials, such as polymers and cross-linkers.
Chemical Biology: It is used in the study of biochemical pathways and molecular interactions due to its ability to form stable conjugates with biomolecules.
Mechanism of Action
The mechanism of action of 2-azido-6-chloroquinoxaline largely depends on its chemical reactivity. The azido group can undergo cycloaddition reactions, forming stable triazole rings that can interact with various biological targets. These interactions can inhibit enzyme activity or disrupt cellular processes, making the compound useful in drug development .
Comparison with Similar Compounds
2-Azido-6-chloroquinoxaline can be compared with other azido-substituted heterocycles, such as:
2-Azidoquinoxaline: Lacks the chloro substituent, which may affect its reactivity and biological activity.
6-Chloroquinoxaline: Lacks the azido group, limiting its applications in cycloaddition reactions.
2-Azido-6-chloropyridine: Similar structure but with a pyridine ring, which may alter its chemical properties and applications.
The unique combination of the azido and chloro groups in this compound provides distinct reactivity and potential for diverse applications, setting it apart from its analogs.
Properties
CAS No. |
2680542-73-6 |
---|---|
Molecular Formula |
C8H4ClN5 |
Molecular Weight |
205.6 |
Purity |
95 |
Origin of Product |
United States |
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